7-氧代-β-谷甾醇

描述

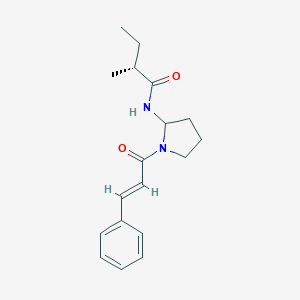

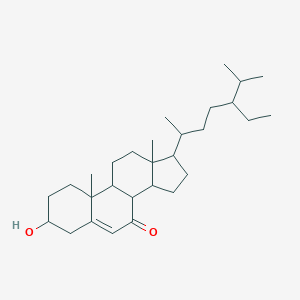

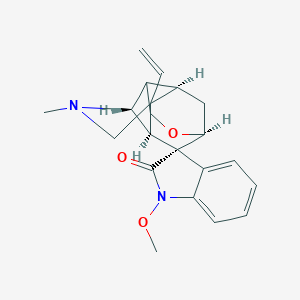

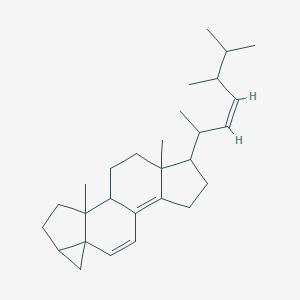

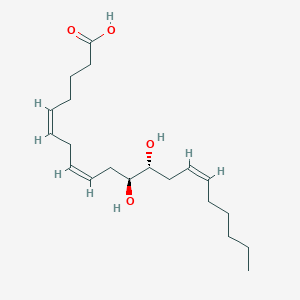

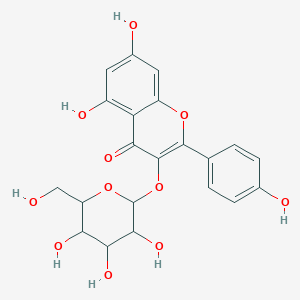

3-Hydroxystigmast-5-en-7-one is a steroid . It derives from a hydride of a stigmastane . It is a natural product found in Pourthiaea arguta, Ficus erecta var. beecheyana, and other organisms .

Synthesis Analysis

The natural compound (24R)-3β-hydroxystigmast-5-en-7-one has been synthesized from β-sitosterol . Three stigmastane steroids: 6-hydroxystigmast-4-en-3-one, stigmast-4-en-3-one, and 3-hydroxystigmast-5-en-7-one were successfully isolated from the acetone extract of Dryobalanps oblongifolia stem bark .Molecular Structure Analysis

The molecular formula of 3-Hydroxystigmast-5-en-7-one is C29H48O2 . The average mass is 428.690 Da and the monoisotopic mass is 428.365417 Da . The IUPAC name is (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one .Physical And Chemical Properties Analysis

The density of 3-Hydroxystigmast-5-en-7-one is 1.0±0.1 g/cm3. It has a boiling point of 536.1±29.0 °C at 760 mmHg. The vapour pressure is 0.0±3.2 mmHg at 25°C. The enthalpy of vaporization is 93.5±6.0 kJ/mol and the flash point is 226.1±16.9 °C . The index of refraction is 1.526 and the molar refractivity is 129.3±0.4 cm3 .科学研究应用

降血脂药

β-谷甾醇在结构上与胆固醇相似,它与胆固醇竞争人体吸收。这种特性使它成为一种有效的降血脂药 .

抗菌活性

已发现β-谷甾醇具有抗菌活性,使其可能在感染治疗中发挥作用 .

抗炎特性

β-谷甾醇已被证明具有抗炎特性。这可能使它在以炎症为特征的疾病治疗中有所益处 .

抗癌活性

研究表明,β-谷甾醇可能具有抗癌特性。这可能使其成为抗癌斗争中的一种宝贵工具 .

抗氧化特性

β-谷甾醇已被发现具有抗氧化特性。抗氧化剂是能够预防或减缓由自由基引起的细胞损伤的物质 .

免疫调节活性

β-谷甾醇已被发现具有免疫调节活性。这意味着它可以改变免疫反应或免疫系统的功能 .

抗糖尿病特性

β-谷甾醇已被发现具有抗糖尿病特性,可能使其在糖尿病管理中发挥作用 .

镇痛特性

作用机制

Target of Action

7-Oxo-beta-sitosterol, also known as 3-Hydroxystigmast-5-en-7-one or 3beta-hydroxy-stigmast-5-en-7-one, is a natural steroid found in various plant species .

Mode of Action

It is known that beta-sitosterol, a similar compound, has various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects

Biochemical Pathways

Beta-sitosterol, a compound structurally similar to 7-oxo-beta-sitosterol, is biosynthesized in plants via the mevalonic acid pathway . It is an integral component of the membrane lipid bilayer involved in the stabilization of cell membranes . It’s likely that 7-oxo-beta-sitosterol may be involved in similar biochemical pathways, but specific studies on this compound are currently lacking.

Pharmacokinetics

It is known that beta-sitosterol, despite being prevalent in a vegetarian diet, is very less absorbed . Beta-sitosterol competes with cholesterol for absorption due to the similarity in their structure

Result of Action

It has been found that beta-sitosterol has various pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antifertility, angiogenic, antioxidant, immunomodulatory, antidiabetic, and antinociceptive effects

Action Environment

It is known that the compound is a natural steroid found in various plant species , suggesting that it may be influenced by factors such as plant growth conditions, extraction methods, and storage conditions

生化分析

Biochemical Properties

7-Oxo-Beta-Sitosterol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is biosynthesized in plants via the mevalonic acid pathway . The compound competes with cholesterol for absorption due to the similarity in their structure, therefore it is used as an antihyperlipidemic agent .

Cellular Effects

7-Oxo-Beta-Sitosterol has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a therapeutic effect on cardiovascular disease, high blood pressure, and high blood sugar .

Molecular Mechanism

The molecular mechanism of action of 7-Oxo-Beta-Sitosterol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in vitro experiments have illustrated that beta-sitosterol impedes the proliferation of gastric cancer AGS cells by stimulating apoptosis and cell cycle arrest in the S phase, which may be linked to modulation of the p53 pathway .

Temporal Effects in Laboratory Settings

The effects of 7-Oxo-Beta-Sitosterol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 7-Oxo-Beta-Sitosterol vary with different dosages in animal models. For instance, beta-sitosterol was found to alleviate dextran sulfate sodium-induced colitis in mice; beta-sitosterol not only enhanced the body weight and improved the colonic morphology in the mice, it also decreased the mRNA expressions of proinflammatory cytokines in the colon in a dose-dependent manner .

Metabolic Pathways

7-Oxo-Beta-Sitosterol is involved in the mevalonic acid pathway for its biosynthesis It interacts with various enzymes or cofactors in this pathway

属性

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h17-20,22-25,27,30H,7-16H2,1-6H3/t19-,20-,22+,23-,24+,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFXJOAKQGDRCT-ZIHMWMKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942496 | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2034-74-4 | |

| Record name | 7-Ketositosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2034-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxystigmast-5-en-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 3-Hydroxystigmast-5-en-7-one?

A1: Unfortunately, the provided research abstracts do not provide detailed spectroscopic data for 3-Hydroxystigmast-5-en-7-one. To obtain this information, one would need to consult full research articles or databases specializing in chemical characterization.

Q2: From what natural sources can 3-Hydroxystigmast-5-en-7-one be isolated?

A2: 3-Hydroxystigmast-5-en-7-one has been isolated from several plant sources, including:

- Dryobalanops oblongifolia stem bark []

- Spatholobus uniauritus Wei (Hematischesis cane) []

- Ficus hirta roots []

- Miscanthus x giganteus core []

- Girardinia diversifolia root []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 3-Hydroxystigmast-5-en-7-one?

A3: The provided abstracts do not delve into specific SAR studies for 3-Hydroxystigmast-5-en-7-one. Investigating the impact of structural modifications on its activity, potency, and selectivity would require further research.

Q4: What analytical methods are used to characterize and quantify 3-Hydroxystigmast-5-en-7-one?

A5: The research abstracts mention the use of various chromatographic techniques for the isolation and purification of 3-Hydroxystigmast-5-en-7-one, including silica gel column chromatography, Sephadex LH-20 column chromatography, ODS column chromatography, and HPLC. [, , ] Structure elucidation is typically achieved through spectroscopic methods like NMR and MS. [, , ] For quantification, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to analyze lipophilic extracts containing the compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dimethoxycinnamoyl)amino]-3-hydroxybenzoic acid](/img/structure/B200538.png)